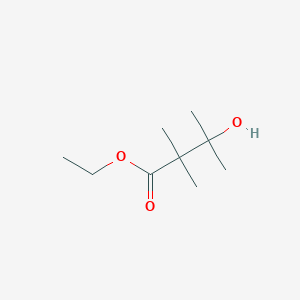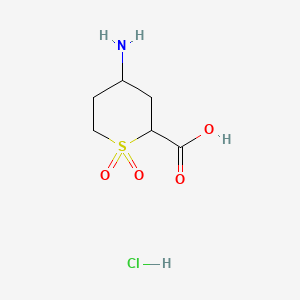
2-Amino-1-(3-chloro-4-hydroxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(3-chloro-4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H8ClNO2. This compound is characterized by the presence of an amino group, a chloro substituent, and a hydroxy group on a phenyl ring, along with a ketone functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-chloro-4-hydroxyphenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-hydroxybenzaldehyde with aminoacetone in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of ethylene dichloride as a solvent. Phenol is reacted with a mineral acid salt of aminoacetonitrile by introducing dried hydrogen chloride gas in the presence of an anhydrous aluminum chloride catalyst at 30-60°C. The intermediate imine layer is separated and hydrolyzed to yield the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-chloro-4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl ethanones.
Scientific Research Applications
2-Amino-1-(3-chloro-4-hydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a quorum sensing inhibitor in bacterial studies.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(4-chloro-phenyl)ethanone: Similar structure but with the chloro substituent at the para position.
1-(4-Amino-2-hydroxyphenyl)ethanone: Similar structure but without the chloro substituent.
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: Contains an additional hydroxy group.
Uniqueness
2-Amino-1-(3-chloro-4-hydroxyphenyl)ethanone is unique due to the specific positioning of the chloro and hydroxy groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
| 73898-70-1 | |
Molecular Formula |
C8H8ClNO2 |
Molecular Weight |
185.61 g/mol |
IUPAC Name |
2-amino-1-(3-chloro-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H8ClNO2/c9-6-3-5(8(12)4-10)1-2-7(6)11/h1-3,11H,4,10H2 |
InChI Key |
GJYHNLQCIJEHGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[4-(pyrrolidin-3-yl)phenyl]carbamate](/img/no-structure.png)


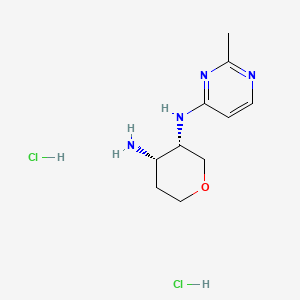

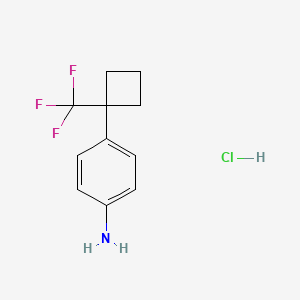
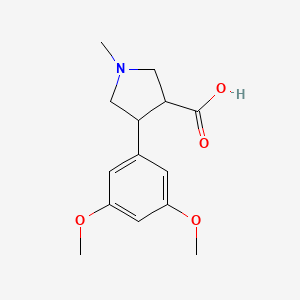

![1-[(4-Methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B13618290.png)
![1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine](/img/structure/B13618296.png)
